5-chloro-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid
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Overview
Description
5-chloro-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid is a quinoline derivative with a unique structure that includes a chlorine atom at the 5-position, an ethyl group at the 7-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-nitrobenzoic acid and ethyl acetoacetate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate compound is then cyclized under acidic conditions to form the quinoline ring structure.
Oxidation: The resulting compound is oxidized using an oxidizing agent, such as potassium permanganate, to introduce the keto group at the 4-position.
Final Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-chloro-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 5-chloro-7-ethyl-4-hydroxyquinoline-2-carboxylic acid.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
5-chloro-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and antiviral agent.
Biological Research: It is used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is used in the synthesis of dyes and pigments due to its stable quinoline structure.
Mechanism of Action
The mechanism of action of 5-chloro-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound can prevent bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A well-known antibacterial agent with a similar quinoline structure.
Nalidixic Acid: Another quinoline derivative used as an antibacterial agent.
Oxolinic Acid: A quinoline compound with antibacterial properties similar to nalidixic acid.
Uniqueness
5-chloro-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 5-position and the ethyl group at the 7-position differentiates it from other quinoline derivatives and may contribute to its unique activity profile.
Properties
Molecular Formula |
C12H10ClNO3 |
---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
5-chloro-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO3/c1-2-6-3-7(13)11-8(4-6)14-9(12(16)17)5-10(11)15/h3-5H,2H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
DCMFLHZIJQXBFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=C1)Cl)C(=O)C=C(N2)C(=O)O |
Origin of Product |
United States |
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